molecular formula C11H9ClF3NO2 B1266963 n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide CAS No. 585-97-7

n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide

Cat. No. B1266963
CAS RN: 585-97-7
M. Wt: 279.64 g/mol
InChI Key: VZRQBDKLEYQGPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate chemical processes, often leveraging the reactivity of functional groups to form new bonds. For instance, the synthesis of novel polyimides derived from a similar compound showcases the complexity and precision required in synthesizing such compounds, highlighting the role of specific catalysts and conditions in directing the synthesis process (Yin et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated through various spectroscopic and computational methods. Studies on compounds with similar structural motifs have demonstrated the presence of intra- and intermolecular hydrogen bonding, which significantly influences their solid-state structure and solubility characteristics (Frohberg et al., 2002).

Chemical Reactions and Properties

Chemical properties of these compounds are diverse, reflecting their reactivity towards various chemical reagents. Research has shown that the presence of certain functional groups can lead to specific reactivity patterns, such as the formation of cyclobutane derivatives under certain conditions (Roberts et al., 1953).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystal structure, have been studied extensively. For example, the crystal structure determination from laboratory powder diffraction data provides insights into the arrangement of molecules in the solid state and how it affects the physical properties (Brüning et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophilic or electrophilic attack, stability under various conditions, and potential for forming derivatives, have been a subject of research. For instance, studies have explored the reactivity of related compounds with chloral, leading to the synthesis of novel structures with unique properties (Mironov et al., 2010).

Scientific Research Applications

  • Molecular Structure Analysis : N-aryl-2-chloro-3-oxobutanamides, which include N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide, have been studied for their molecular structures. Research has shown that these compounds form intermolecular hydrogen bonds in solid states, which are disrupted in solution (Frohberg et al., 2002).

  • Crystal Structure Optimization : The crystal structure of similar compounds, like N-(3,4-Dichlorophenyl)-3-oxobutanamide, has been optimized using semi-empirical methods. This research helps in understanding the molecular interactions and crystal packing of these compounds (Jotani, 2012).

  • Synthesis and Chemical Reactivity : Various studies have focused on the synthesis of N-aryl-3-oxobutanamides and their reactivity. These include the synthesis of N-Aryl- and N,N-diethyl-3-oxobutanamides and their reactions with different chemicals to form heterocyclic scaffolds (Gein et al., 2017).

  • Chemical Kinetics : The kinetics and mechanism of the gas-phase pyrolysis of N-aryl-3-oxobutanamide ketoanilides have been studied, providing insights into their thermal stability and reactivity (Malhas et al., 2007).

  • Pharmacophore Mapping for Antimicrobial Agents : Research has explored the potential of N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide as an antimicrobial agent, showing significant activity against certain bacteria strains (Bąk et al., 2020).

  • Molecular Docking and Biological Activities : The synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria have been investigated, providing information on their biological activities and potential applications in drug development (Razzaghi-Asl et al., 2017).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO2/c1-6(17)4-10(18)16-9-5-7(11(13,14)15)2-3-8(9)12/h2-3,5H,4H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRQBDKLEYQGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296241
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide

CAS RN

585-97-7
Record name NSC108449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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